molecular formula C19H33NO5S B14355521 2-Aminododecanoic acid;4-methylbenzenesulfonic acid CAS No. 92625-29-1

2-Aminododecanoic acid;4-methylbenzenesulfonic acid

Cat. No.: B14355521
CAS No.: 92625-29-1
M. Wt: 387.5 g/mol
InChI Key: CJVJMRUAERKXID-UHFFFAOYSA-N
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Description

2-Aminododecanoic acid;4-methylbenzenesulfonic acid is a compound that combines the properties of an amino acid and a sulfonic acid The amino acid component, 2-Aminododecanoic acid, is a derivative of dodecanoic acid with an amino group attached to the second carbon The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of benzene with a sulfonic acid group attached to the fourth carbon and a methyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid can be achieved through a multi-step process. One common method involves the reaction of dodecanoic acid with ammonia to form 2-Aminododecanoic acid. This reaction typically requires high temperatures and pressures to facilitate the formation of the amino acid.

For the sulfonic acid component, 4-methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene. This reaction involves the use of sulfuric acid as a sulfonating agent and is typically carried out at elevated temperatures to ensure complete conversion of toluene to 4-methylbenzenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Aminododecanoic acid;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

2-Aminododecanoic acid;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminododecanoic acid;4-methylbenzenesulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

CAS No.

92625-29-1

Molecular Formula

C19H33NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

2-aminododecanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-10,13H2,1H3,(H,14,15);2-5H,1H3,(H,8,9,10)

InChI Key

CJVJMRUAERKXID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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